molecular formula C8H9ClFNO2 B13461429 Methyl3-amino-5-fluorobenzoatehydrochloride

Methyl3-amino-5-fluorobenzoatehydrochloride

Cat. No.: B13461429
M. Wt: 205.61 g/mol
InChI Key: GZVDBMTYJWWLFC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluorobenzoate hydrochloride is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, where the hydrogen atom in the 3-position is replaced by an amino group, and the hydrogen atom in the 5-position is replaced by a fluorine atom. This compound is widely used in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-fluorobenzoate hydrochloride typically involves the esterification of 3-amino-5-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of Methyl 3-amino-5-fluorobenzoate hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5-fluorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-fluorobenzoate
  • Methyl 3-amino-6-fluorobenzoate
  • Methyl 3-amino-5-chlorobenzoate

Uniqueness

Methyl 3-amino-5-fluorobenzoate hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.61 g/mol

IUPAC Name

methyl 3-amino-5-fluorobenzoate;hydrochloride

InChI

InChI=1S/C8H8FNO2.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4H,10H2,1H3;1H

InChI Key

GZVDBMTYJWWLFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)N.Cl

Origin of Product

United States

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